molecular formula C20H22N2O4 B2463066 Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate CAS No. 920169-48-8

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate

Cat. No. B2463066
CAS RN: 920169-48-8
M. Wt: 354.406
InChI Key: IQAXOKRPLORGHJ-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate” is a complex organic compound. It contains a benzoate group, which is a common moiety in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the resources I have.

Scientific Research Applications

Synthesis of Biologically Active Compounds

A key application of derivatives similar to Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate involves their synthesis as intermediates for biologically active compounds. Yong Zhang et al. (2009) detailed a synthesis method for methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates using Friedel–Crafts acylation, highlighting the importance of such derivatives in creating ACE inhibitors, which are crucial in the pharmaceutical industry for their blood pressure-lowering effects Zhang et al., 2009.

Advancements in Organic Synthesis Techniques

In the realm of organic synthesis, derivatives of the compound have been utilized to demonstrate efficient chemical reactions. Jette Kischel et al. (2007) presented an iron-catalyzed benzylation of 1,3-dicarbonyl compounds, showing the utility of similar molecules in facilitating chemical reactions under mild conditions Kischel et al., 2007. This work underscores the versatility of these compounds in synthetic chemistry, enabling the creation of pharmaceutically relevant molecules with high yield.

Targeting Bacterial Biosynthesis Pathways

A groundbreaking application involves targeting the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. Xiaokai Li et al. (2011) discovered 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) enzyme. These inhibitors form CoA adducts with 4-oxo-4-phenylbut-2-enoates, exhibiting nanomolar inhibition potency. This research opens new avenues for developing novel antibacterial agents against tuberculosis Li et al., 2011.

Optical Storage and Photopolymerization

Compounds with structural similarities have been explored for their potential in reversible optical storage and photopolymerization. For instance, the synthesis of polymers incorporating nitrophenyl derivatives demonstrates the application in optical data storage, leveraging the photoinduced birefringence properties of these materials Meng et al., 1996. Such research highlights the potential of these compounds in the development of advanced materials for technology applications.

properties

IUPAC Name

methyl 4-[[2-oxo-2-(4-phenylbutan-2-ylamino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(8-9-15-6-4-3-5-7-15)21-18(23)19(24)22-17-12-10-16(11-13-17)20(25)26-2/h3-7,10-14H,8-9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAXOKRPLORGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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